Dipentaerythritol

Description

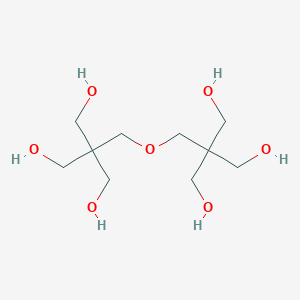

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCBTDQIULDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)COCC(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027039 | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 @ 25 °C/4 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound | |

CAS No. |

126-58-9 | |

| Record name | Dipentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6699UJQ478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-220 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies for Dipentaerythritol and Its Precursors

Mechanistic Investigations of Dipentaerythritol Formation Pathways

Base-Catalyzed Tollens Condensation Mechanisms in this compound Synthesis

The formation of this compound via the base-catalyzed Tollens condensation of acetaldehyde (B116499) with formaldehyde (B43269) is a complex process. researchgate.netcdnsciencepub.comresearchgate.net This reaction involves a series of aldol (B89426) condensations followed by a Cannizzaro reaction. researchgate.netatamanchemicals.com The mechanism begins with the abstraction of an α-hydrogen from acetaldehyde by a base, typically a hydroxide (B78521), to form an enolate. This enolate then attacks formaldehyde in a crossed aldol reaction. This process repeats, replacing each of the acetaldehyde's α-hydrogens with a hydroxymethyl (-CH2OH) group. sciencesnail.com

The isolation of radioactive this compound from a Tollens condensation reaction where radiolabeled monopentaerythritol-C14 was introduced. researchgate.netcdnsciencepub.com

A comparison of the radioactivity levels in both monopentaerythritol and this compound when formaldehyde-C14 is used with inactive monopentaerythritol and acetaldehyde. researchgate.netcdnsciencepub.com

The observed increase in the yield of this compound when the concentration of monopentaerythritol in the reaction mixture is increased. researchgate.netcdnsciencepub.com

These findings collectively indicate that this compound is formed through the further reaction of the initially synthesized monopentaerythritol, rather than directly from smaller molecules. cdnsciencepub.com

The potential role of acrolein as an intermediate in the formation of this compound has been a subject of investigation. cdnsciencepub.com It has been suggested that acrolein, formed from the dehydration of glycerol (B35011) or other precursors, could participate in the reaction sequence. escholarship.orgredalyc.org In-situ FT-IR studies on the synthesis of this compound from formaldehyde and acetaldehyde over a magnesium oxide (MgO) catalyst detected the presence of carbonyl groups characteristic of α,β-unsaturated aldehydes, which was attributed to the formation of acrolein as an intermediate. researchgate.net This suggests a reaction mechanism where acrolein plays a role, particularly in solid-base catalyzed systems. researchgate.net Acrolein is a reactive molecule known to participate in Michael additions and Diels-Alder reactions, which could provide alternative pathways in the complex reaction mixture. wikipedia.org

Role of Monopentaerythritol as an Intermediate

Acid-Catalyzed Dehydration of Pentaerythritol (B129877) to this compound

An alternative route to this compound involves the direct acid-catalyzed dehydration of pentaerythritol. lookchem.comresearchgate.netacs.org This method focuses on the dimerization of pentaerythritol molecules through the elimination of a water molecule. google.com The process has been studied using various acid catalysts, with a focus on optimizing reaction conditions to maximize the yield and selectivity towards this compound while minimizing the formation of higher polypentaerythritols. acs.orgwipo.int

Heteropoly compounds, such as H3PW12O40 and H4SiW12O40, have proven to be effective catalysts for the dehydration of pentaerythritol to this compound. lookchem.comresearchgate.net These catalysts, particularly when supported on materials like silica, have shown significant activity. researchgate.net Research has demonstrated that the addition of water to the reaction mixture can suppress the subsequent reaction of this compound with pentaerythritol, thereby improving selectivity. researchgate.netcardiff.ac.uk Under optimized conditions, silica-supported H3PW12O40 has achieved a 30% yield of this compound. researchgate.net

Table 1: Performance of Heteropoly Acid Catalysts in Pentaerythritol Dehydration

| Catalyst | Support | Pentaerythritol Conversion (%) | This compound Yield (%) | Reference |

| H3PW12O40 | None | 57 | 22 | researchgate.net |

| H3SiW12O40 | Silica | 82 | 22 | researchgate.net |

| 20wt.% H3PW12O40 | Silica | - | 30 | researchgate.net |

Note: Reaction conditions varied between studies.

The use of solid acid catalysts offers advantages in terms of reusability and reduced environmental impact. nih.gov In the synthesis of this compound, solid acids like zeolites and silica-alumina have been investigated, although some have shown limited activity compared to heteropoly compounds under certain conditions. researchgate.net Optimization of the reaction parameters is critical. For instance, in a batch reactor using sulfuric acid as a catalyst and sulfolane (B150427) as a solvent, a 50% selectivity for this compound was achieved at 50% pentaerythritol conversion. acs.org The process was conducted at 175°C for 60 minutes with a low concentration of sulfuric acid. acs.org Further optimization of solid acid systems, including the development of novel materials with tailored acidity and porous structures, remains an active area of research. frontiersin.orgrsc.org

Heteropoly Compounds as Catalysts in Dehydration Reactions

Formaldehyde and Acetaldehyde as Feedstocks in this compound Synthesis

The conventional industrial synthesis of pentaerythritol, and consequently this compound, utilizes a homogeneous catalysis route with alkali media like sodium hydroxide. chalmers.se This process, however, is often associated with the formation of multiple by-products, necessitating intensive separation procedures. chalmers.se The reaction mechanism involves the initial aldol addition of acetaldehyde with three molecules of formaldehyde to form trimethylolacetaldehyde. This intermediate then undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde to produce pentaerythritol and formate. aldehydeepc.com this compound is formed as a co-product in this process. aldehydeepc.comresearchgate.net

The synthesis process is a series of chemical reactions:

Aldol Condensation: Acetaldehyde reacts with formaldehyde in an alkaline medium. researchgate.net

Cannizzaro Reaction: This is followed by a Cannizzaro reaction to form pentaerythritol. researchgate.net

By-product Formation: Other compounds like tripentaerythritol (B147583) and various formals are also generated. researchgate.net

To overcome the challenges associated with homogeneous catalysts, research has focused on solid base catalysts. These catalysts offer advantages such as easier separation from the reaction mixture, reduced reactor corrosion, and minimized waste handling issues. chalmers.se Magnesium oxide (MgO) has emerged as a promising solid base catalyst for the aldol condensation reactions in this compound synthesis. researchgate.net

Studies have shown that MgO can effectively catalyze the synthesis of this compound from formaldehyde and acetaldehyde. researchgate.net In one study, the use of MgO in conjunction with NaOH resulted in yields of 41.5% for this compound, which was comparable to using NaOH alone. researchgate.net The catalytic activity of MgO is attributed to its basic sites, which facilitate the aldol condensation process. sci-hub.sescielo.br In-situ FT-IR studies have suggested a reaction mechanism over MgO where acrolein acts as an intermediate. researchgate.net The adsorption of formaldehyde and acetaldehyde on the MgO surface weakens their carbonyl bonds, promoting the reaction. researchgate.net

Other solid base catalysts, such as hydrotalcites and supported alkali metals, have also been investigated. chalmers.sescielo.br For instance, Na/SnO2 showed high activity for pentaerythritol synthesis, although issues with metal leaching were observed. chalmers.se The effectiveness of these solid catalysts is dependent on factors like their basic strength and surface properties. chalmers.segoogle.com

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being applied to the production of this compound to enhance sustainability. guidechem.com This includes the development of solvent-free reaction conditions, minimization of waste, and the use of renewable resources. guidechem.comfigshare.comresearchgate.net

Solvent-free synthesis presents a significant step towards greener chemical processes by reducing solvent waste and simplifying product purification. Research has demonstrated the feasibility of solvent-free synthesis of this compound from pentaerythritol and 3,3-bis(hydroxymethyl)oxetane (BHMO). figshare.comacs.org In these studies, both Lewis acid and basic catalysts were effective, achieving this compound yields of up to 33% and 31%, respectively. acs.org

Another approach to waste minimization is the catalytic dehydration of pentaerythritol to form this compound. researchgate.net This method avoids the use of formaldehyde in the second stage of the synthesis. Studies using heteropoly acids as catalysts have shown promising results. For example, using phosphotungstic acid without a solvent at 170°C for 24 hours resulted in a 22% yield of this compound with a 57% conversion of pentaerythritol. researchgate.net

| Catalyst | Reaction Conditions | Pentaerythritol (PE) Conversion (%) | This compound (DPE) Yield (%) | Reference |

|---|---|---|---|---|

| Phosphotungstic acid (H3PW12O40) | 170°C, 24 h, solvent-free | 57 | 22 | researchgate.net |

| Silica-supported phosphotungstic acid (H3SiW12O40/SiO2) | 170°C, 24 h, solvent-free | 82 | 22 | researchgate.net |

| Aluminum triflate (Lewis acid) | Optimized, solvent-free from PE and BHMO | - | 33 | acs.org |

| Potassium hydroxide (base) | Optimized, solvent-free from PE and BHMO | - | 31 | acs.org |

Improving catalytic efficiency is crucial for the economic and environmental performance of this compound synthesis. The turnover number (TON), which indicates the number of substrate molecules converted per catalyst active site, is a key metric. In the catalytic dehydration of pentaerythritol, a turnover number of 31 was achieved over a silica-supported H3PW12O40 catalyst, confirming the catalytic nature of the reaction. researchgate.net

The choice of catalyst and reaction conditions significantly influences catalytic efficiency. For instance, in the synthesis of this compound hexa-esters, solid catalysts like stannous oxide or sodium aluminate have been shown to be highly selective, preventing the carbonization of the polyol at high temperatures and minimizing byproduct formation. google.com

The transition towards a bio-based economy has spurred research into using biomass-derived feedstocks for chemical production. researchgate.net While direct synthesis of this compound from biomass is still an emerging area, the production of its precursors, formaldehyde and acetaldehyde, from biomass is being explored. Methanol, which can be produced from biomass, is a key feedstock for formaldehyde production. lcycic.com Acetaldehyde can also be derived from bio-ethanol.

Aldol condensation is a key reaction for upgrading small, biomass-derived oxygenates into larger molecules suitable for fuels and chemicals. scirp.org For example, 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from biomass, can be condensed with acetone (B3395972) to produce high molecular weight compounds. rsc.org This highlights the potential of applying similar bio-based strategies to the synthesis of this compound precursors.

Catalytic Efficiency and Turnover Number Optimization in this compound Synthesis

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and selectivity of this compound. Key parameters include temperature, pressure, catalyst concentration, and the molar ratio of reactants. zbaqchem.comepo.orgresearchgate.netacs.org

In the traditional synthesis, controlling the molar ratio of formaldehyde to acetaldehyde is crucial. A lower ratio can favor the formation of this compound. epo.org For instance, a molar ratio of less than 6:1 has been shown to increase the synthetic yield of this compound to over 4%. epo.org A patented process using a tubular reactor with strict control over the molar ratio of reactants (formaldehyde:acetaldehyde:sodium hydroxide of 4.3:1:1.1) claims to effectively restrain the formation of higher pentaerythritol derivatives and produce high-purity this compound. google.com

In the direct synthesis of this compound from pentaerythritol under acidic conditions, optimization of parameters led to a 50% selectivity for this compound at a 50% conversion of pentaerythritol. acs.org The optimized conditions involved using a low concentration of sulfuric acid (0.5 mol%) in a sulfolane suspension at 175°C for 60 minutes. acs.org

| Parameter | Effect on Yield/Selectivity | Reference |

|---|---|---|

| Formaldehyde:Acetaldehyde Molar Ratio | A ratio < 6:1 increases this compound yield. | epo.org |

| Temperature | Higher temperatures (e.g., 175°C) can increase reaction rate but may also lead to side reactions. | acs.org |

| Catalyst Concentration | Optimizing catalyst loading (e.g., 0.5 mol% sulfuric acid) is key to balancing activity and selectivity. | acs.org |

| Reaction Time | Longer reaction times can increase conversion but may also lead to the formation of higher oligomers. | researchgate.net |

Temperature and Time Dependency in Reaction Kinetics

The kinetics of this compound formation are highly sensitive to both reaction temperature and duration. The synthesis of its precursor, pentaerythritol, involves a series of aldol condensation reactions followed by a crossed Cannizzaro reaction. The temperature profile throughout this process directly influences reaction rates and the prevalence of side reactions that lead to the formation of this compound and other oligomers.

Research has explored various temperature strategies to manage the reaction pathway. One approach involves a gradual, staged increase in temperature during the synthesis. For instance, a process might raise the temperature in stages within ranges of 22-28°C, 32-38°C, and 42-48°C for specific periods. chalmers.se This controlled heating helps manage the exothermic nature of the aldol reactions and can influence the final product composition. Following the initial condensation steps, a higher temperature may be applied to complete the reaction. A typical laboratory procedure involves heating the reaction mixture from room temperature to 70°C over 10-15 minutes, followed by an isothermal period of 15 minutes at 70°C to drive the reaction to completion. chalmers.se

The duration of the reaction and the subsequent processing steps, such as crystallization, also play a critical role. In the purification stage, which separates pentaerythritol from this compound and other impurities, the crystallization kinetics are heavily dependent on temperature and time. A study on the crystallization of pentaerythritol and this compound from a reaction solution involved cooling the mixture from 80°C to 30°C over a period of 8 hours. researchgate.net This controlled cooling rate is essential for achieving effective separation, as the two molecules exhibit different crystal growth rates and nucleation densities. researchgate.net The crystal growth rate for pentaerythritol was found to be significantly higher than that of this compound, a factor that is exploited in the purification process. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Isothermal Reaction | 15 minutes at 70°C | chalmers.se |

| Crystallization Cooling Profile | Drop from 80°C to 30°C over 8 hours | researchgate.net |

Catalyst Loading and Type Effects on Selectivity and Yield

The choice of catalyst and its concentration are pivotal in directing the synthesis towards the desired products and minimizing unwanted by-products. In the conventional production of pentaerythritol, a homogeneous base catalyst like sodium hydroxide is used. chalmers.se However, the use of solid, heterogeneous catalysts is being investigated to improve separation and potentially enhance selectivity.

Studies have tested various solid catalysts for pentaerythritol synthesis under specific conditions. For example, catalysts such as Na/TiO₂, Na/SnO₂, and Na/γ-Al₂O₃ have been evaluated. chalmers.se In these experiments, a catalyst amount of 0.2 g was used, demonstrating that catalyst loading is a critical parameter being optimized in research settings. chalmers.se The effectiveness of these catalysts is compared against the traditional homogeneous route to improve yield and simplify downstream processing. chalmers.se

The type of catalyst can have a profound impact on reaction outcomes in related chemical processes involving polyols. For instance, in the chemoenzymatic epoxidation of various plant oils, the use of an immobilized lipase (B570770) catalyst has been shown to be highly selective, achieving over 90% conversion. acs.org Such enzymatic reactions highlight the potential for highly specific catalytic systems to improve both yield and selectivity in complex organic syntheses. acs.org Similarly, in the synthesis of biolubricants via transesterification using polyols like this compound, the catalyst type and loading are among the most critical parameters influencing the process. researchgate.net

| Catalyst Type | Application | Key Finding |

|---|---|---|

| Na/TiO₂, Na/SnO₂, Na/γ-Al₂O₃ | Pentaerythritol Synthesis | Investigated as heterogeneous alternatives to homogeneous catalysts. chalmers.se |

| Immobilized Lipase | Chemoenzymatic Epoxidation | Achieves high selectivity and >90% conversion. acs.org |

| Base Catalyst | Transesterification with Polyols | Catalyst loading is a critical parameter for yield and selectivity. researchgate.net |

Impact of Reactant Ratios and Concentration on this compound Formation

The stoichiometry of the reactants, specifically the molar ratio of formaldehyde to acetaldehyde, is a fundamental factor that governs the product distribution between pentaerythritol, this compound, and other polyols. The synthesis proceeds through multiple additions of formaldehyde to the acetaldehyde molecule. To produce pentaerythritol, a theoretical molar ratio of 4:1 formaldehyde to acetaldehyde is required.

In practice, an excess of formaldehyde is typically used to ensure the complete conversion of acetaldehyde and to influence the reaction equilibrium. Research has been conducted using an initial formaldehyde to acetaldehyde molar ratio of 5:1. chalmers.se This excess of formaldehyde can promote the further reaction of pentaerythritol to form this compound and other higher oligomers. The formation of this compound occurs when two pentaerythritol molecules are linked by an ether bond, a reaction that is facilitated by the presence of excess formaldehyde and the alkaline reaction conditions.

Therefore, controlling the reactant ratio is a key strategy for controlling the yield of this compound. A lower ratio closer to the stoichiometric 4:1 would favor pentaerythritol formation, while a higher ratio would be expected to increase the proportion of this compound and other by-products. The precise management of reactant concentrations, often through controlled addition strategies, is crucial for optimizing the output of a desired polyol from the reaction mixture. chalmers.se

Compound Index

| Compound Name |

|---|

| Acetaldehyde |

| This compound |

| Formaldehyde |

| Pentaerythritol |

| Sodium Hydroxide |

| Sodium on Gamma-Alumina (Na/γ-Al₂O₃) |

| Sodium on Tin Dioxide (Na/SnO₂) |

| Sodium on Titanium Dioxide (Na/TiO₂) |

Advanced Derivatization and Functionalization of Dipentaerythritol

Esterification Reactions for Advanced Materials

Esterification is a primary method for modifying dipentaerythritol, converting its hydroxyl groups into ester functionalities. This functionalization is key to producing advanced materials such as crosslinking agents for coatings, synthetic lubricants, and specialty monomers.

This compound hexaacrylate (DPHA) is a multifunctional acrylate (B77674) monomer synthesized through the esterification of this compound with acrylic acid. chembk.comsmolecule.com This reaction is typically performed in the presence of an acid catalyst, a polymerization inhibitor, and an azeotropic solvent to facilitate the removal of water. chembk.com

The reaction mechanism begins with the protonation of a hydroxyl group on the this compound molecule by the acid catalyst. This is followed by a nucleophilic attack on the carbonyl carbon of acrylic acid, leading to the formation of an ester linkage and the release of a water molecule. This process is repeated for all six hydroxyl groups to yield DPHA. Upon exposure to ultraviolet (UV) light or other radical initiators, the acrylate groups of DPHA undergo free radical polymerization, forming a dense, three-dimensional polymer network. smolecule.com

Common catalysts for this synthesis include p-toluenesulfonic acid (PTSA), benzenesulfonic acid, and methane (B114726) sulfonic acid. google.com To prevent the premature polymerization of acrylic acid during esterification, inhibitors are added to the reaction mixture. chembk.com Solvents like toluene (B28343) or cyclohexane (B81311) are used to form an azeotrope with water, allowing for its continuous removal and driving the reaction toward completion. google.com

Table 1: Optimized Reaction Conditions for DPHA Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reactant Molar Ratio (Acid:Alcohol) | 7.2:1 | chembk.com |

| Catalyst (p-toluenesulfonic acid) | 4.0 g per mole of this compound | chembk.com |

| Solvent | Toluene | chembk.com |

| Reaction Temperature | 110–120°C | |

| Reaction Time | 4 Hours | chembk.com |

| Achieved Yield | 71.4% | chembk.com |

Polyol-oleates derived from this compound are synthesized via the esterification of this compound with oleic acid, often sourced from unsaturated palm fatty acid distillate (PFAD). ijcce.ac.ir This process yields this compound hexa-oleate, a compound of interest for applications like biolubricants. The reaction is typically catalyzed by an acid, such as sulfuric acid, and uses an azeotropic agent like toluene to remove the water produced. ijcce.ac.ir

Optimization of the synthesis involves adjusting several factors to maximize the yield and selectivity of the desired hexa-ester. Key variables include reaction temperature, duration, and the molar ratio of the reactants. ijcce.ac.ir Research has shown that an optimal molar ratio of unsaturated fatty acids to this compound is 6.5:1. ijcce.ac.ir Under specific conditions, including a reaction temperature of 180°C and a 6-hour duration with 2% sulfuric acid as a catalyst, a yield of 83% for the hexa-oleate can be achieved, with a hexa-ester composition of 80%. ijcce.ac.ir The use of high-branched alcohols like this compound may result in lower ester yields compared to less branched polyols under similar conditions. researchgate.net

Table 2: Synthesis Parameters for this compound Hexa-Oleate

| Parameter | Value | Source |

|---|---|---|

| Reactants | This compound and Unsaturated Palm Fatty Acid Distillate (USFA PFAD) | ijcce.ac.ir |

| Molar Ratio (USFA:Di-PE) | 6.5:1 | ijcce.ac.ir |

| Catalyst | Sulfuric Acid (2%) | ijcce.ac.ir |

| Reaction Temperature | 180°C | ijcce.ac.ir |

| Reaction Time | 6 Hours | ijcce.ac.ir |

| Product Yield | 83% | ijcce.ac.ir |

| Hexa-ester Composition | 80% | ijcce.ac.ir |

Phosphate (B84403) esters of this compound are created by reacting the polyol with a phosphorylating agent. One notable derivative is this compound penta-acrylate phosphate (PENTA), which combines the functionalities of both an acrylate and a phosphate ester. researchgate.net This type of molecule has bifunctional characteristics, with a phosphate group at one end and polymerizable acrylate groups at the other. acs.org

The synthesis of these derivatives can involve reacting this compound with agents like phosphorus pentoxide. patsnap.com In one method, this compound is heated with phosphorus pentoxide and water, followed by a reaction with melamine (B1676169) to produce a polypentaerythritol phosphate melamine salt. patsnap.com

The phosphate group in these derivatives can form chemical bonds with metal oxides, such as zirconium oxide (zirconia). researchgate.netnih.gov Specifically, the formation of a stable Zr-O-P bond has been identified, which allows these phosphate ester monomers to act as effective coupling agents between a resin matrix and a zirconia surface. researchgate.netacs.orgresearchgate.net The concentration of the PENTA-containing primer influences the amount of phosphorus that bonds to the zirconia surface. researchgate.net

The esterification of this compound with various carboxylic acids is a well-established method for producing synthetic polyol ester lubricants. ontosight.aijustia.com These lubricants are valued for their high-temperature stability and low volatility. google.com The properties of the resulting ester are determined by the chain length and branching of the carboxylic acids used. googleapis.com

A range of carboxylic acids, including C5-C10 monobasic acids, isononanoic acid, and mixtures of acids like heptanoic and octanoic acid, are used in the synthesis. ontosight.aigoogle.comgoogleapis.com For instance, reacting this compound with isononanoic acid in the presence of a solid catalyst such as stannous oxide or sodium aluminate yields this compound hexa-ester. google.com The use of technical grade pentaerythritol (B129877), which contains a mixture of monopentaerythritol and this compound, is common in industrial production. googleapis.comgoogle.com The reaction is a dehydration condensation, typically carried out under a nitrogen atmosphere to prevent oxidation. google.com

Table 3: Catalyst and Reactant Ratios for this compound Hexa-ester Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reactants | This compound and Isononanoic Acid | google.com |

| Weight Ratio (this compound:Isononanoic Acid) | 1 : 6.3-7.2 | google.com |

| Solid Catalyst (e.g., Stannous Oxide) | 0.04-0.15% of total reactant weight | google.com |

| Reaction Environment | Nitrogen Atmosphere | google.com |

Phosphate Ester Derivatives of this compound

Polymerization Initiators and Core Molecules

Beyond direct functionalization of its hydroxyl groups, this compound serves as a core molecule or initiator for the synthesis of complex polymer architectures, particularly star-shaped polymers. Its six primary hydroxyl groups can act as initiation sites for polymerization, allowing for the growth of multiple polymer arms from a central core.

This compound is an effective initiator for the ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone to produce well-defined, six-arm star-shaped polymers. scielo.org.mxworldscientific.comnih.gov In this process, the six hydroxyl groups on the this compound core simultaneously initiate the polymerization of the monomer, leading to a structure with six polymer chains radiating from the central this compound moiety. scielo.org.mx

The polymerization can be catalyzed by various compounds, including organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and metal-based catalysts such as stannous octoate (Sn(Oct)₂). scielo.org.mxworldscientific.com The use of DBU is noted for being a metal-free option that is highly effective for the ROP of L-lactide at room temperature. scielo.org.mx The proposed mechanism for DBU-catalyzed ROP is driven by hydrogen bonding interactions. scielo.org.mxresearchgate.net

The molecular weight of the resulting star polymers can be controlled by adjusting the molar ratio of the monomer to the initiator. scielo.org.mxworldscientific.com Studies have shown a linear increase in the number-average molecular weight with an increasing monomer-to-initiator ratio, with narrow molecular weight distributions (Mw/Mn typically between 1.04 and 1.13), indicating a well-controlled polymerization process. scielo.org.mxworldscientific.com This method allows for the synthesis of various architectures, including star-branched block copolymers, by sequential addition of different monomers. nih.gov

Table 4: Catalysts and Conditions for ROP with this compound Initiator

| Polymer Type | Monomer | Catalyst | Conditions | Source |

|---|---|---|---|---|

| Six-arm star-shaped poly(L-lactide) | L-lactide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Room Temperature | scielo.org.mx |

| Six-arm star-shaped poly(L-lactide) | L-lactide | Stannous Octoate (Sn(Oct)₂) | In bulk at 125°C | worldscientific.com |

| Six-arm star-branched block copolymers | ε-caprolactone and L-lactide | Diphenylphosphate (for ε-CL) and DBU (for L-lactide) | Low temperatures in solution | nih.gov |

Ring-Opening Polymerization (ROP) with this compound as Initiator

Synthesis of Star-Shaped Polymers (e.g., Poly(L-lactide))

This compound (DPE) is an effective core molecule for the synthesis of well-defined, six-arm star-shaped polymers. ccspublishing.org.cnworldscientific.com The six primary hydroxyl groups on the DPE molecule can act as initiating sites for the ring-opening polymerization (ROP) of cyclic esters like L-lactide, leading to the formation of star-shaped poly(L-lactide) (sPLLA). ccspublishing.org.cnscielo.org.mx This process allows for the creation of polymers with unique rheological and mechanical properties that are not accessible with linear analogues. scielo.org.mx

The synthesis can be carried out via bulk polymerization at elevated temperatures, for instance at 125°C, using a metal-based catalyst such as stannous octoate (Sn(Oct)₂). ccspublishing.org.cnworldscientific.com In a typical procedure, L-lactide, DPE, and the catalyst are combined, and the polymerization proceeds to form the six-arm sPLLA structure. worldscientific.com The molecular weight of the resulting star polymers can be effectively controlled by adjusting the molar ratio of the monomer (L-lactide) to the initiator (DPE). ccspublishing.org.cnworldscientific.comscielo.org.mx Research has shown that the molecular weights of sPLLA polymers increase linearly with this ratio, and the resulting polymers exhibit a narrow molecular weight distribution, with Polydispersity Index (PDI, Mw/Mn) values typically between 1.04 and 1.13. ccspublishing.org.cnworldscientific.comscielo.org.mx

The structure of these six-armed polymers, with a DPE core, has been confirmed through various analytical techniques including Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Gel Permeation Chromatography (GPC). scielo.org.mxscielo.org.mxresearchgate.net These star-shaped polymers can form nanoparticles, often with nearly spherical shapes and diameters under 100 nm. ccspublishing.org.cnscielo.org.mx

| Catalyst | Polymerization Conditions | Key Findings | Resulting PDI (Mw/Mn) | Source |

|---|---|---|---|---|

| Stannous octoate (Sn(Oct)₂) | Bulk polymerization at 125°C | Molecular weight increases linearly with monomer/initiator ratio. | 1.04 - 1.12 | ccspublishing.org.cnworldscientific.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Room temperature | Metal-free synthesis with systematic control over molecular weight. | 1.09 - 1.13 | scielo.org.mxscielo.org.mxresearchgate.net |

Organocatalysis in Polymerization Processes

The ring-opening polymerization (ROP) of cyclic esters initiated by this compound can be effectively achieved using organocatalysts, presenting a metal-free alternative to traditional catalytic systems. scielo.org.mx 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as a highly efficient organocatalyst for the ROP of L-lactide using DPE as the initiator. scielo.org.mxscielo.org.mxresearchgate.net A significant advantage of this method is the ability to conduct the polymerization at room temperature, in contrast to the high temperatures required for metal-based catalysts like stannous octoate. ccspublishing.org.cnscielo.org.mx

The proposed mechanism for DBU-catalyzed polymerization is driven by hydrogen bonding interactions. scielo.org.mxscielo.org.mxresearchgate.net This approach provides excellent control over the polymerization process, yielding star polymers with predictable molecular weights and narrow polydispersity. scielo.org.mxresearchgate.net Furthermore, DBU does not cause significant transesterification reactions on the timescale of the lactide ROP, which helps in preserving the well-defined block structure of the polymers. scielo.org.mxscielo.org.mxresearchgate.net

Other organocatalysts, such as diphenylphosphate (DPP), have been used in conjunction with DPE to synthesize star-branched block copolymers. nih.gov For instance, well-defined six-arm star-branched block copolymers of L-lactide and ε-caprolactone have been prepared using a sequential monomer addition method with DPE as the initiator core and organocatalysts like DBU and DPP at low temperatures. nih.goviiserpune.ac.in This demonstrates the versatility of organocatalysis in creating complex polymer architectures from a this compound core. nih.gov

Formation of Hyperbranched Polyurethane Elastomers

This compound's structure is conducive to forming highly branched polymers, including hyperbranched polyurethanes (HBPUs). researchgate.net The synthesis strategy often involves a multi-step process where DPE acts as the central core molecule. inderscienceonline.com In one common approach, a hyperbranched polyol (HBP) is first synthesized by reacting DPE with a chain extender such as 2,2-bis(methylol)propionic acid (DMPA). researchgate.netinderscienceonline.com

This resulting hyperbranched polyol, which contains unreacted hydroxyl groups, is then reacted with a diisocyanate, for example, isophorone (B1672270) diisocyanate (IPDI), to form the hyperbranched polyurethane. researchgate.netresearchgate.net Research has detailed the fabrication of an HBPU elastomer using this compound, IPDI, and polytetrahydrofuran as monomers. researchgate.net These hyperbranched polyurethane elastomers have shown potential for advanced applications, such as in the development of flexible strain sensors. researchgate.netbaidu.com The unique hyperbranched structure imparts specific properties to the resulting elastomers, distinguishing them from their linear counterparts.

| Core Molecule | Chain Extender / Co-monomer | Diisocyanate | Resulting Polymer | Source |

|---|---|---|---|---|

| This compound | 2,2-bis(methylol)propionic acid | Isophorone diisocyanate | Hyperbranched Urethane Alkyd | researchgate.net |

| This compound | Palm Oil Oleic Acid / DMPA | Diisocyanate (unspecified) | Hyperbranched Polyurethane Acrylate | inderscienceonline.com |

| This compound | Polytetrahydrofuran | Isophorone diisocyanate | Hyperbranched Polyurethane Elastomer | researchgate.net |

Modification of Crystal Morphology of Pentaerythritol using this compound as Additive

This compound, often present as a byproduct in the industrial production of pentaerythritol (PE), acts as a significant habit modifier for PE crystals. mdpi.comacs.org Pure PE typically crystallizes in a rod-like or needle-like shape, which can lead to undesirable physical properties such as low bulk density and poor flowability. mdpi.comdntb.gov.uaresearchgate.net

The presence of DPE in the crystallization mother liquor alters the crystal habit of PE. mdpi.com As the concentration of DPE increases, the aspect ratio of the PE crystals decreases, transitioning from a long, rod-like shape to a more desirable block-like morphology. mdpi.comdntb.gov.ua This change in crystal shape leads to a significant improvement in the bulk density of the PE product. For example, a PE product made from a mother liquor with a higher DPE content (Grade90) was long and rod-like with a bulk density of only 0.63 g/cm³, whereas a product from a purer liquor (Grade98) was block-like with a bulk density of 0.82 g/cm³. mdpi.com

The mechanism behind this modification has been analyzed using the modified attachment energy (AE) model, which characterizes the interaction between DPE molecules and the different faces of the PE crystal. mdpi.comresearchgate.net Furthermore, studies on nucleation behavior have shown that dissolved DPE molecules can inhibit the nucleation of PE by increasing the nucleation solid-liquid interfacial energy, which in turn increases the critical nucleus size required for crystal formation. acs.org This demonstrates that DPE can be strategically used as an additive to control the crystal morphology and physical properties of pentaerythritol. mdpi.comdntb.gov.ua

| PE Grade (DPE Content) | Crystal Morphology | Bulk Density (g/cm³) | Aspect Ratio | Source |

|---|---|---|---|---|

| Grade90 (Higher DPE) | Long, rod-like | 0.63 | ~3-5 | mdpi.com |

| Grade98 (Lower DPE) | Block-like | 0.82 | Lower | mdpi.com |

Dipentaerythritol in Advanced Materials Science and Engineering

High-Performance Polymers and Resins

The high functionality of dipentaerythritol, with its numerous hydroxyl groups, makes it an exceptional building block for creating complex polymer architectures. camachem.combarentz-na.com This structural characteristic allows for the formation of materials with superior thermal stability, chemical resistance, and mechanical properties. camachem.comontosight.ai this compound is a key ingredient in the production of polyethers, polyesters, polyurethanes, and alkyd resins. guidechem.combarentz-na.commade-in-china.compytchg.comchemicalbook.comcentury-multech.com

Cross-linked Polymer Networks via Free Radical Polymerization

Derivatives of this compound, such as this compound penta/hexa-acrylate (DPHA), are crucial in the formation of highly cross-linked polymer networks through free radical polymerization. ontosight.airesearchgate.net These networks are known for their exceptional hardness, chemical resistance, and durability. ontosight.aipolysciences.com The high density of acrylate (B77674) functional groups on the DPHA molecule allows for extensive cross-linking, resulting in a robust three-dimensional structure. ontosight.ai This polymerization can be initiated by ultraviolet (UV) light, leading to rapid curing times and low volatile organic compound (VOC) emissions. ontosight.aineuchem.com

Photo-initiated Polymerization for Macroporous Scaffolds (PolyHIPEs)

This compound-based monomers are utilized in the fabrication of macroporous scaffolds, known as Polymerized High Internal Phase Emulsions (PolyHIPEs), for applications in tissue engineering. dntb.gov.uamdpi.comresearchgate.net Specifically, poly(pentaerythritol tetrakis(3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs can be created through photopolymerization. dntb.gov.uamdpi.comresearchgate.net This process, often initiated by UV light, creates a highly interconnected porous structure that is conducive to cell growth and proliferation. mdpi.comfrontiersin.org The resulting scaffolds have shown promise for fibroblast regeneration and can be modified with materials like hydroxyapatite (B223615) to enhance their mechanical properties and biocompatibility. dntb.gov.uamdpi.comresearchgate.net

Alkyd Resins for Coatings and Paints

This compound is a vital component in the manufacturing of high-performance alkyd resins for the paint and coatings industry. guidechem.comcamachem.comneuchem.comunilongindustry.commade-in-china.com Its incorporation into alkyd resin formulations leads to coatings with excellent adhesion, durability, flexibility, and gloss retention. guidechem.comcamachem.comneuchem.comunilongindustry.com The six hydroxyl groups of this compound enable a high degree of cross-linking, which results in faster drying times and enhanced weather and chemical resistance. researchgate.netpslc.ws These superior properties make this compound-based alkyd resins ideal for demanding applications like industrial and automotive coatings. neuchem.comunilongindustry.com

Thermoplastic Polyacetals from this compound

There is growing interest in the development of thermoplastic polyacetals derived from renewable resources, and this compound is a key building block in this area. factmr.comprmitteilung.de The reaction of this compound with various dialdehydes can produce thermoplastic polyspiroacetal resins. researchgate.net These materials can possess high melting points and, with optimal cross-linking, can form tough, flexible, and transparent films. researchgate.netresearchgate.net The development of thermoplastic polyacetals from this compound represents a promising area for creating materials with a combination of excellent properties and degradation capabilities. factmr.comprmitteilung.de

Polyethers, Polyesters, and Polyurethanes from this compound

The versatility of this compound allows for its use in the synthesis of a variety of other important polymers. guidechem.commade-in-china.compytchg.comchemicalbook.comwellchemicals.com.cn

Polyethers: this compound is used in the production of polyethers, which have applications in various industries. guidechem.compytchg.comcentury-multech.comwellchemicals.com.cn

Polyesters: In polyester (B1180765) synthesis, this compound's multiple functional sites allow for cross-linking, which is essential for creating durable industrial coatings. pslc.ws It is used to produce high-performance polyester resins that provide good weather resistance, corrosion resistance, and gloss. unilongindustry.com

Polyurethanes: this compound acts as a cross-linking agent in the production of polyurethanes, enhancing their mechanical properties and thermal stability. camachem.comunilongindustry.comontosight.aiunilongindustry.com This is particularly valuable in the manufacturing of foams, elastomers, and adhesives. camachem.comunilongindustry.com

Lubricant Technology and Performance Enhancement

This compound is a fundamental component in the formulation of high-performance synthetic lubricants. guidechem.comchemicalbook.comneuchem.comercros.eslcycic.comoecd.org Esters derived from the reaction of this compound with fatty acids are used as base oils in synthetic lubricants. google.comgoogle.com These polyol esters are prized for their excellent thermal and oxidative stability, low volatility, and high lubricity, especially in high-temperature applications. neuchem.comgoogle.comdle.com.tw

Key Characteristics of this compound-Based Lubricants:

| Property | Description |

| High Thermal Stability | Capable of withstanding high operating temperatures without significant degradation. neuchem.comgoogle.comdle.com.tw |

| Oxidative Stability | Resistant to oxidation, which helps to prolong the lubricant's life and performance. neuchem.comgoogle.com |

| Low Volatility | Reduces oil consumption and emissions at high temperatures. google.comdle.com.tw |

| Enhanced Lubricity | Provides superior friction and wear reduction. neuchem.comdle.com.twkrahn-uk.com |

These properties make them suitable for demanding applications such as:

Aviation and jet engine oils guidechem.comchemicalbook.comlcycic.comdle.com.tw

High-temperature chain and bearing lubricants google.com

Refrigeration compressor lubricants krahn-uk.com

Environmentally friendly lubricants due to their biodegradability guidechem.com

The specific properties of the lubricant can be fine-tuned by selecting different fatty acids for the esterification process, allowing for the creation of customized lubricants for various applications. google.com

Synthetic Lubricants and Greases

This compound esters are a key component in the formulation of high-performance synthetic lubricants and greases due to their exceptional thermal and oxidative stability. alfa-industry.comlcruijie.com These synthetic lubricants offer superior performance characteristics compared to conventional mineral oils, particularly in extreme temperature environments. neuchem.com The stability and lubricity of this compound-based lubricants make them suitable for a wide range of demanding applications in the automotive and industrial sectors. metoree.comneuchem.com

Esters derived from this compound and various organic acids exhibit high viscosity, which is a desirable property for many lubricating applications. alfa-industry.comlcruijie.com These esters are used as base fluids for high-temperature chain oils and high-temperature greases, including heat conduction grease. alfa-industry.comlcruijie.comytkcchemical.com The inherent properties of this compound esters, such as a high viscosity index and low volatility, contribute to their effectiveness in reducing friction and wear in machinery operating under severe conditions. dle.com.twdle.com.tw

The following table summarizes the typical properties of some this compound esters used in lubricant applications:

| Property | DIPE-4 | DIPE-2 | DIPE-3 |

| Appearance | Colorless or yellowish clear liquid | Colorless or yellowish clear liquid | Colorless or yellowish clear liquid |

| Viscosity @ 40℃ (mm²/s) | 350~370 | 200~240 | 300~340 |

| Viscosity @ 100℃ (mm²/s) | 24~30 | 18~22 | 20~24 |

| Viscosity Index (min) | 90 | 90 | 90 |

| Acid Number (mgKOH/g) (max) | 0.5 | 0.5 | 0.3 |

| Flash Point C.O.C. (℃) (min) | 260 | 280 | 280 |

| Pour Point (℃) (max) | -6 | -15 | -15 |

| Data sourced from lcruijie.com |

Advanced Lubricating Oils for Aviation and Turbines

The demanding operating conditions of aircraft turbine engines, characterized by extremely high temperatures and oxidative stress, necessitate the use of advanced synthetic lubricants. nyco-group.com Polyol esters, particularly those derived from this compound, are the primary choice for these applications due to their superior thermal stability and low volatility. dle.com.twdle.com.twgoogle.com These esters can withstand the harsh environment within jet engines, where oil temperatures can consistently range from 200 to 230°C. nyco-group.com

This compound esters are crucial components of synthetic lubricants that meet stringent aviation standards. google.com They are used in the formulation of Type II aviation gas turbine lubricants. alfa-industry.comytkcchemical.com The synthesis of these lubricants often involves the reaction of this compound with a mixture of monocarboxylic acids to achieve the desired properties, such as high viscosity, low pour point, and excellent thermal stability. google.com The use of this compound in these formulations helps to minimize the formation of deposits and sludge at high temperatures, ensuring the reliable operation of the engine. google.com

Research has shown that esters based on this compound and isostearic acid exhibit low volatility and good oxidative and thermal stability, making them suitable for high-temperature applications like aircraft turbine oils. google.com The properties of these advanced lubricants are tailored by carefully selecting the polyol and acid components. udayton.edu

Biodegradable Lubricants from this compound Esters

There is a growing demand for environmentally friendly lubricants, which has driven research into the development of biodegradable alternatives to traditional petroleum-based products. industryarc.comchemistryjournals.net Synthetic esters, including those derived from this compound, offer an attractive option due to their good lubrication properties and biodegradability. cas.cn

This compound can be esterified with fatty acids, which can be sourced from renewable vegetable oils, to produce biodegradable lubricants. researchgate.netacs.org These bio-based lubricants are designed to have a reduced environmental impact. google.com The properties of these biodegradable esters, such as viscosity and low-temperature performance, can be tailored by selecting appropriate fatty acids. chemistryjournals.net For instance, esters of this compound with fatty acids having a chain length of C8-C36 can be formulated to have low volatility and a low pour point. chemistryjournals.net

The development of antioxidant-modified esters of this compound has also been a focus of research. cas.cnresearchgate.net These modified esters not only serve as lubricating base oils but also possess antioxidant properties, which can enhance their stability and performance. cas.cn

Adhesives and Sealants

This compound is a valuable component in the formulation of adhesives and sealants, where it contributes to improved adhesion, flexibility, and mechanical properties. camachem.comontosight.aistorchem.com It can be used as a cross-linking agent in the production of polyurethanes, which are widely used in adhesives and sealants. camachem.com The high functionality of this compound allows for the creation of highly cross-linked polymer networks, resulting in strong and durable bonds. camachem.com

The reaction of this compound with acrylic acid produces polyacrylate esters that are used as binders in adhesive and sealant formulations. ontosight.ai These esters exhibit good adhesion to various substrates and resistance to water and chemicals. ontosight.ai this compound-based polyols are also incorporated into polyurethane formulations to enhance their crosslinking density, mechanical strength, and chemical resistance. neuchem.com This is beneficial for creating robust polyurethane foams, coatings, adhesives, and sealants. neuchem.com

Furthermore, rosin (B192284) esters derived from this compound are used in adhesives. metoree.comlcycic.com These rosin esters offer good thermal stability, which is an important characteristic for many adhesive applications. lcycic.com

Applications in Advanced Functional Materials

This compound serves as a precursor for a range of advanced functional materials due to its unique chemical structure. metoree.com Its ability to form highly cross-linked networks is leveraged in the development of materials with specific properties, such as flame retardancy and transparency in photopolymerizable systems. tandfonline.com

This compound plays a crucial role as a char-forming agent in intumescent flame retardant (IFR) systems. camachem.comforemost-chem.com When exposed to heat, this compound promotes the formation of a stable, insulating char layer on the surface of the material. camachem.com This char layer acts as a physical barrier, inhibiting the transfer of heat and flammable gases, thereby suppressing the combustion process. tandfonline.com

This compound is often used in combination with an acid source, such as melamine (B1676169) phosphate (B84403) or ammonium (B1175870) polyphosphate, and a blowing agent. tandfonline.comatamanchemicals.comscientific.net Research has shown that combining this compound with melamine phosphate significantly improves the flame retardant properties of ethylene-vinyl acetate (B1210297) (EVA) copolymers. scientific.netresearchgate.net Similarly, in polypropylene, this compound is a key component in halogen-free flame retardant systems. google.com The synthesis of this compound-based phosphonates has also been explored for creating highly thermally stable, halogen-free intumescent flame retardants. tandfonline.comtandfonline.com

A study on polyamide 66 (PA66) demonstrated that blending it with this compound significantly enhanced its flame-retardant properties, achieving a V-0 rating in the UL-94 test. nih.gov In another example, a combination of ammonium sulphamate and this compound has been shown to improve the flame retardancy of polyamide 6. mdpi.com

This compound derivatives, particularly multifunctional acrylates like this compound hexaacrylate (DPHA), are widely used in photopolymerization processes to create transparent materials. smolecule.com Photopolymerization is a technique that uses light to initiate a polymerization reaction, leading to the rapid formation of a solid material from a liquid resin.

DPHA is a key component in UV-curable coatings and photopolymer resins for applications such as 3D printing and the fabrication of micro-optical elements. smolecule.comalfa-chemistry.com Its six acrylate groups enable a high degree of crosslinking, resulting in materials with excellent hardness, chemical resistance, and mechanical robustness. smolecule.com The use of DPHA in photopolymer blends allows for the creation of transparent materials with high resolution. alfa-chemistry.com

Research has demonstrated the use of this compound penta-/hexa-acrylate in the fabrication of macroporous scaffolds via photopolymerization for tissue engineering applications. mdpi.com Furthermore, DPHA is a constituent in prepolymer syrups used to create holographic polymer-dispersed liquid crystals. alfa-chemistry.com

The following table lists some key properties of this compound Hexaacrylate (DPHA):

| Property | Value |

| Molecular Formula | C₂₈H₃₄O₁₃ |

| Molecular Weight | ~578 g/mol |

| Density @ 25 °C | 1.155 g/mL |

| Refractive Index (n20/D) | 1.49 |

| Data sourced from smolecule.comalfa-chemistry.com |

Biomaterials and Tissue Engineering Scaffolds

This compound is emerging as a critical component in the creation of advanced biomaterials, particularly in the field of tissue engineering. Its unique chemical structure, featuring six primary hydroxyl groups, allows for the synthesis of highly crosslinked and biodegradable polymers, essential for creating scaffolds that support cell growth and tissue regeneration. joss.nlnih.gov

Researchers have successfully synthesized biodegradable polymers for tissue engineering by using this compound as an initiator in the ring-opening polymerization of lactide, resulting in amorphous copolyesters. ncl.res.in These materials are promising for tissue engineering applications. ncl.res.in The degradation rate of these polymers can be tailored, a crucial factor for scaffolds that need to break down as new tissue forms. researchgate.net

In the development of PolyHIPEs (High Internal Phase Emulsion Polymers), this compound penta/hexa-acrylate (DPEHA) has been used to create scaffolds with interconnected porosity, a key feature for tissue engineering. frontiersin.orgresearchgate.net The mechanical properties of these scaffolds can be adjusted by the choice of monomer, demonstrating the versatility of this compound-based compounds. frontiersin.org For instance, the incorporation of alpha hydroxyapatite into poly(pentaerythritol tetrakis(3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs has been shown to enhance the material's maximum stress and compressive modulus, which is vital for bone tissue engineering. researchgate.net

Furthermore, this compound hexa(3–mercaptopropionate) (DiPETMP) has been shown to improve the biodegradability of polyethylene (B3416737) glycol dimethacrylate (PEGDMA) hydrogels, which are used as structural scaffolds and drug delivery vehicles. mdpi.com The ability to control the degradation rate and mechanical properties makes this compound-based materials highly valuable for creating scaffolds for both soft and hard tissue regeneration. mdpi.comnih.gov

A study on poly(lactic acid) (PLA) compositions found that this compound can act as a nucleating agent, which can be beneficial in controlling the microstructure of PLA-based scaffolds. google.com The use of this compound in combination with other polymers like poly(L-lactide) allows for the synthesis of both linear and star-shaped biodegradable polymers, further expanding its applications in creating complex scaffold architectures. docsdrive.com

Table 1: Research Findings on this compound in Biomaterials

| Application | Key Finding | Reference |

|---|---|---|

| Tissue Engineering Scaffolds | This compound used as an initiator for biodegradable polylactic acid polymers. | ncl.res.in |

| PolyHIPEs | This compound penta/hexa-acrylate (DPEHA) creates scaffolds with interconnected pores. | frontiersin.orgresearchgate.net |

| Hydrogels | This compound hexa(3–mercaptopropionate) (DiPETMP) enhances the biodegradability of PEGDMA hydrogels. | mdpi.com |

Flexible Strain Sensors and Electronic Devices

This compound-derived materials are showing significant promise in the development of flexible and wearable electronic devices, particularly strain sensors. researchgate.netpreprints.org The hyperbranched structure of polyurethane elastomers synthesized using this compound contributes to their high tensile strength and elongation at break, making them ideal substrates for flexible electronics. researchgate.net

In one study, hyperbranched polyurethane elastomers were created using this compound, isophorone (B1672270) diisocyanate, and polytetrahydrofuran. researchgate.net These elastomers exhibited a high tensile strength of 26 MPa and an elongation at break of over 600%. researchgate.net When graphene was introduced to the surface of these elastomers, the resulting composite was used to assemble flexible strain sensors with a high gauge factor (GF) of 170 in the 0-75% strain range and 549 in the 75%-225% strain range. researchgate.net These sensors also demonstrated a rapid response time of 140 ms (B15284909) and durability over 1000 cycles, proving their suitability for monitoring human motions. researchgate.net

The unique properties of this compound-based polymers, such as their ability to form highly crosslinked networks, contribute to the stability and performance of these flexible devices. ontosight.ai The development of such sensors is a significant step forward in wearable technology, with potential applications in healthcare monitoring and artificial skin. researchgate.net

Table 2: Performance of this compound-Based Flexible Strain Sensor

| Property | Value |

|---|---|

| Tensile Strength | 26 MPa |

| Elongation at Break | >600% |

| Gauge Factor (0-75% strain) | 170 |

| Gauge Factor (75%-225% strain) | 549 |

| Response Time | 140 ms |

Plasticizers for Polyvinyl Chloride (PVC)

This compound and its esters are utilized as plasticizers in Polyvinyl Chloride (PVC) formulations, contributing to enhanced flexibility and durability. joss.nlperstorp.com Esters of this compound, particularly those derived from lower fatty acids, are employed as plasticizers for PVC, especially in the production of high-temperature electrical insulation materials. guidechem.com

This compound esters are classified as polyol esters and are recognized for their low volatility, good resistance to extraction, and excellent thermal and oxidative stability. xiongxingpvc.com These properties make them superior heat-resistant plasticizers, well-suited for applications like high-temperature wire insulation. xiongxingpvc.comcentury-multech.com However, they are often more expensive than other types of plasticizers. xiongxingpvc.com

In some applications, this compound is used in combination with other plasticizers to achieve a desired balance of properties. google.com For instance, a formulation might use a this compound ester as a low volatility plasticizer in conjunction with a high molecular weight PVC resin. google.com The use of this compound-based plasticizers is part of a broader effort to develop more environmentally friendly PVC compositions. wipo.intgoogle.com

The effectiveness of a plasticizer is determined by its ability to reduce the glass transition temperature of the polymer, thereby increasing its flexibility. kinampark.com The choice of plasticizer and its concentration significantly influences the final properties of the PVC product, such as hardness, tensile strength, and elongation at break. kinampark.com

Table 3: Properties of this compound Esters as PVC Plasticizers

| Property | Description | Reference |

|---|---|---|

| Volatility | Low | xiongxingpvc.com |

| Extraction Resistance | Good | xiongxingpvc.com |

| Thermal Stability | High | xiongxingpvc.com |

| Oxidative Stability | High | xiongxingpvc.com |

Additives for Polyethylene and Polyvinyl Chloride for Enhanced Properties

Beyond its role as a primary plasticizer, this compound is also used as an additive to enhance various properties of both polyethylene (PE) and polyvinyl chloride (PVC).

In PVC, micronized this compound is a key component in lead-free heat stabilizers. joss.nlperstorp.com It provides excellent heat stability over long periods, which is crucial for PVC products processed at high temperatures, such as window profiles and cables. perstorp.com The use of this compound helps to prevent yellowing and degradation of the PVC. perstorp.com It also reduces "plate-out," a phenomenon where additives deposit on processing equipment, ensuring a smoother surface finish on the final product. joss.nlperstorp.com The refractive index of this compound (1.54-1.56) closely matches that of PVC (1.54), which allows for good transparency in the final products. kanademy.com When used as a co-stabilizer with Calcium/Zinc systems, this compound demonstrates a synergistic effect, leading to lower melt viscosity and improved product color. kanademy.comnih.gov

In the context of polyethylene, the addition of this compound can influence the material's properties. While specific research on this compound as a direct additive for enhancing polyethylene properties is less detailed in the provided context, its role in creating polymers with improved thermal stability and chemical resistance is well-established. ontosight.ai These characteristics are generally desirable for improving the performance of polyolefins like polyethylene.

Furthermore, this compound derivatives can act as lubricants and antistatic agents in the processing of plastics like PVC and PE. repolyfine.com

Table 4: Effects of this compound as an Additive in PVC

| Property Enhanced | Mechanism/Effect | Reference |

|---|---|---|

| Heat Stability | Acts as a co-stabilizer, preventing degradation and yellowing. | joss.nlperstorp.com |

| Surface Finish | Reduces plate-out, leading to a smoother surface. | joss.nlperstorp.com |

| Transparency | Refractive index matches that of PVC. | kanademy.com |

| Processability | Lowers melt viscosity when used with Ca/Zn stabilizers. | kanademy.com |

Environmental and Toxicological Research of Dipentaerythritol

Environmental Fate and Transport Studies

The study of a chemical's environmental fate and transport involves understanding its movement, transformation, and persistence in various environmental compartments. cdc.govhyperwriteai.com For dipentaerythritol, this research is crucial for assessing potential environmental exposure.

Research indicates that this compound is potentially persistent in the environment. oecd.org Biodegradability tests have shown that the substance is not readily biodegradable. oecd.org This persistence is a noteworthy characteristic, particularly in aquatic systems. oecd.org Based on its chemical structure, with functional groups embedded within a larger molecule, this compound is expected to be persistent in water. canada.ca Direct photodegradation is not anticipated to be a significant degradation pathway, as the compound does not have an absorption band in the ultraviolet and visible light regions. oecd.org

When released into the environment, this compound is expected to partition predominantly to the water phase. oecd.orgcanada.ca A Mackay level III fugacity model predicted that the chemical would mainly be distributed to water and soil. oecd.org A separate Mackay level 1 model calculation suggested that 100% of this compound is distributed to the water phase. oecd.org Due to its high molecular weight, it is not expected to bioaccumulate significantly in organisms. canada.ca Studies on the related compound pentaerythritol (B129877), which often contains this compound as an impurity, showed a very low bioaccumulation potential, with a bioconcentration factor (BCF) ranging from 0.3 to 2.1. oecd.org

The primary exposure route to the environment is through wastewater from industrial sites where the compound is produced or used. oecd.orgoecd.org These releases are typically into water after being processed in wastewater treatment plants. oecd.org The main occupational exposure route is inhalation for workers during specific operations like bag filling. oecd.org

| Environmental Distribution Parameter | Finding | Source(s) |

| Primary Environmental Compartment | Water | oecd.orgcanada.ca |

| Secondary Environmental Compartment | Soil | oecd.org |

| Bioaccumulation Potential | Low (BCF: 0.3-2.1 for related compound) | oecd.orgcanada.ca |

| Persistence | Potentially persistent; not readily biodegradable | oecd.orgoecd.orgcanada.ca |

Degradation and Persistence in Environmental Compartments

Mechanistic Toxicology of this compound and its Derivatives

Mechanistic toxicology investigates the molecular, biochemical, and cellular events that underlie the toxic effects of a substance. taylorfrancis.com This field provides insight into how chemicals interact with biological systems. taylorfrancis.com

In vitro (outside a living organism) and in vivo (within a living organism) studies are fundamental to toxicological assessment. chemsafetypro.com For this compound, acute toxicity appears to be low. wikipedia.orgnih.gov An in vivo oral study in rats determined the LD50 (the dose lethal to 50% of the test population) to be greater than 2000 mg/kg. wikipedia.org

Genetic toxicity studies on this compound derivatives have also been conducted. In vitro tests for reverse gene mutation in bacteria (Ames test) for substances like Fatty acids C5-10 esters with this compound were negative. europa.eu Furthermore, an in vivo micronucleus assay conducted with a structural analogue, Fatty acids, C5-10, esters with pentaerythritol, was also negative, suggesting no clastogenic potential in vivo. europa.eu

| Toxicological Assessment | Test Type | Subject / Model | Finding | Source(s) |

| Acute Oral Toxicity | In vivo | Rat | LD50 > 2000 mg/kg | wikipedia.org |

| Gene Mutation | In vitro | Bacteria (S. Typhimurium) | Negative (for derivative) | europa.eu |

| Clastogenicity | In vivo | Mammalian Erythrocytes | Negative (for analogue) | europa.eu |

The potential for a chemical to interfere with reproduction or normal development is a critical aspect of its toxicological profile. For a mixture of pentaerythritol (88%) and this compound (12%), a combined repeat dose and reproductive/developmental toxicity screening test in rats was conducted. oecd.org In this study, no adverse effects were observed on the reproductive ability of the parent generation or on the viability and development of their offspring at the highest dose tested. oecd.org The No-Observed-Effect Level (NOEL) for reproductive and developmental performance was determined to be 1000 mg/kg/day. oecd.org

Studies on derivatives, often using a read-across approach from structurally similar substances, support a low potential for developmental toxicity. For Fatty acids, tall-oil, esters with this compound, read-across data from analogues resulted in a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day (oral) and 2000 mg/kg bw/day (dermal) for developmental toxicity. europa.eu However, it is noted that some specific derivatives, such as this compound hexaacrylate, are classified with the potential to damage fertility. wrmeadows.com Another derivative, a reaction product of 2-Propenoic acid with this compound, had a NOAEL for teratogenicity of 75 mg/kg. covestro.com

| Toxicity Endpoint | Substance/Mixture | Finding | Source(s) |

| Reproductive/Developmental | Pentaerythritol (88%) / this compound (12%) mixture | NOEL: 1000 mg/kg/day | oecd.org |